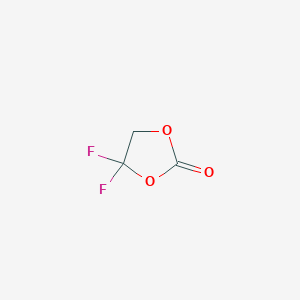

1,3-Dioxolan-2-one, 4,4-difluoro-

Description

Contextualization within Advanced Organic Synthesis Research

Fluorinated organic molecules are foundational to modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. beilstein-journals.org Within this domain, fluorinated cyclic carbonates have emerged as versatile intermediates and building blocks in advanced organic synthesis. leapchem.comcymitquimica.com Their unique structural and electronic properties, imparted by the highly electronegative fluorine atoms, make them valuable precursors for creating complex, fluorine-containing target molecules. beilstein-journals.org The synthesis of 1,3-dioxolane (B20135) derivatives, the structural backbone of the title compound, is a subject of ongoing research, with various methods being developed to create these heterocyclic systems for diverse applications. nih.govresearchgate.netorganic-chemistry.org The introduction of fluorine into these structures further expands their synthetic utility, offering pathways to novel compounds with tailored properties. google.com

Significance of Fluorinated Cyclic Carbonates in Specialized Chemical Systems Research

The most prominent area of research for fluorinated cyclic carbonates is in the field of energy storage, specifically as components of electrolytes for lithium-ion batteries (LIBs). researchgate.net The performance, longevity, and safety of LIBs are critically dependent on the formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the electrodes. azom.comresearchgate.net Conventional carbonate electrolytes, like ethylene (B1197577) carbonate (EC), can decompose at the high voltages required for modern high-energy-density batteries. researchgate.net

Fluorinated cyclic carbonates have proven to be crucial in addressing this challenge. nih.gov When used as additives or co-solvents in electrolytes, they are preferentially reduced on the anode surface to form a robust and stable SEI layer. cymitquimica.comlookchem.com This protective layer is often rich in lithium fluoride (B91410) (LiF), which effectively suppresses further electrolyte decomposition, prevents the growth of lithium dendrites, and facilitates efficient lithium-ion transport. azom.comrawdatalibrary.net This leads to significant improvements in battery performance, including enhanced cycling stability, higher coulombic efficiency, and better capacity retention, particularly under high-voltage conditions. leapchem.comresearchgate.netosti.gov

Overview of Research Trajectories for 1,3-Dioxolan-2-one Derivatives

Research into 1,3-dioxolan-2-one derivatives is diverse, with a primary focus on fluorinated variants for electrochemical applications. Derivatives such as 4-fluoro-1,3-dioxolan-2-one (B53678) (fluoroethylene carbonate, FEC) and 4,5-difluoro-1,3-dioxolan-2-one (B12281284) (difluoroethylene carbonate, DFEC) are among the most extensively studied additives for LIBs. lookchem.comrawdatalibrary.netosti.govacs.org Studies have systematically investigated how the degree and position of fluorine substitution on the carbonate ring influence electrolyte properties and battery performance. researchgate.netnih.gov

Beyond battery research, other derivatives of 1,3-dioxolane are explored for different purposes. Non-fluorinated and variously substituted dioxolanes are investigated as bio-based solvents, monomers for biodegradable polymers like polylactic acid (PLA), and as structural motifs in medicinal chemistry to develop new therapeutic agents. nih.govrsc.orgmdpi.com This broad research landscape underscores the chemical versatility of the 1,3-dioxolan-2-one scaffold.

Specific Research Focus on 1,3-Dioxolan-2-one, 4,4-difluoro-

The compound 1,3-Dioxolan-2-one, 4,4-difluoro- (CAS Number: 304881-43-4) represents a specific and significant target within the field of fluorinated carbonates. nih.gov This molecule is a constitutional isomer of the more commonly studied 4,5-difluoro-1,3-dioxolan-2-one (DFEC). The key structural feature of 1,3-Dioxolan-2-one, 4,4-difluoro- is the presence of two fluorine atoms on the same carbon atom (a geminal-difluoro arrangement).

Theoretical studies and quantum chemical calculations have highlighted the importance of the fluorine substitution pattern. nih.gov Research indicates that geminal-difluorination, as seen in 4,4-difluoro-1,3-dioxolan-2-one, can result in a wider electrochemical stability window compared to vicinal-difluorination (where fluorine atoms are on adjacent carbons). nih.gov This enhanced stability is a critical attribute for electrolytes intended for use in high-voltage lithium metal batteries. nih.gov The strong electron-withdrawing effect of the two fluorine atoms on the same carbon is believed to lower the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, contributing to its electrochemical resilience. researchgate.net Consequently, this specific isomer is a compound of high interest for developing next-generation, high-performance electrolytes.

Physicochemical Properties of 1,3-Dioxolan-2-one, 4,4-difluoro-

Below is a table summarizing the key computed properties of the title compound.

| Property | Value |

| Molecular Formula | C₃H₂F₂O₃ |

| Molecular Weight | 124.04 g/mol |

| IUPAC Name | 4,4-difluoro-1,3-dioxolan-2-one |

| CAS Number | 304881-43-4 |

| Topological Polar Surface Area | 35.5 Ų |

| Complexity | 122 |

| Data sourced from PubChem CID 9793752 nih.gov |

Comparative Impact of Fluorinated Ethylene Carbonate Derivatives on Battery Performance

The degree of fluorination in cyclic carbonates significantly affects the performance of Li-ion batteries. The table below provides a qualitative comparison based on findings from multiple research studies.

| Compound | Common Abbreviation | Key Research Findings |

| Ethylene Carbonate | EC | Standard electrolyte component; forms a basic but less stable SEI; prone to decomposition at high voltages. researchgate.net |

| 4-Fluoro-1,3-dioxolan-2-one | FEC | Widely used additive; improves SEI stability and cycling performance compared to EC. lookchem.comacs.orgmdpi.com |

| 4,5-Difluoro-1,3-dioxolan-2-one | DFEC | Often shows superior performance to FEC, forming a more robust, LiF-rich SEI, leading to better capacity retention and higher coulombic efficiency in high-voltage cells. rawdatalibrary.netosti.gov |

| 4,4-Difluoro-1,3-dioxolan-2-one | - | Theoretical studies suggest geminal-difluorination provides a wider electrochemical window, indicating high potential for advanced electrolytes. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

304881-43-4 |

|---|---|

Molecular Formula |

C3H2F2O3 |

Molecular Weight |

124.04 g/mol |

IUPAC Name |

4,4-difluoro-1,3-dioxolan-2-one |

InChI |

InChI=1S/C3H2F2O3/c4-3(5)1-7-2(6)8-3/h1H2 |

InChI Key |

ZTTYKFSKZIRTDP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)O1)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for 1,3 Dioxolan 2 One, 4,4 Difluoro

Direct Fluorination Approaches for Cyclic Carbonates

Direct fluorination methods introduce fluorine atoms directly onto the cyclic carbonate backbone. These approaches include halogen exchange reactions, electrochemical fluorination, and radical-mediated strategies.

Halogen Exchange Reactions Utilizing Fluoride (B91410) Sources

A prevalent method for synthesizing fluorinated dioxolanones involves the substitution of halogens, typically chlorine, with fluorine. This is achieved by reacting a halogenated precursor with a fluoride salt.

A common precursor for this reaction is 4-chloro-1,3-dioxolan-2-one (B1361073). vwr.comchemimpex.com The reaction of chloroethylene carbonate with potassium fluoride can produce 4-fluoro-1,3-dioxolan-2-one (B53678), although the reaction can be slow, taking approximately 24 hours. google.com To accelerate this process, catalysts such as quaternary ammonium (B1175870) salts can be employed. For instance, the use of a specific quaternary ammonium cation with a halogen anion as a catalyst allows for the fluorination of 4-chloro-1,3-dioxolan-2-one with a metal fluoride in an organic solvent, leading to the formation of 4-fluoro-1,3-dioxolan-2-one in a shorter time while maintaining a high yield. google.com

In one patented method, dichloroethylene carbonate is dripped into a mixture of an anhydrous fluoride (potassium fluoride, sodium fluoride, or a mixture thereof), a catalyst (tetra(diethylin)phosphorus bromide), and an organic solvent at a controlled temperature between 40-100°C. google.com The molar ratio of dichloroethylene carbonate to the fluoride source is typically in the range of 1:2 to 1:10. google.com After the reaction, the product is isolated through solid-liquid separation, alkali washing, neutralization, and distillation. google.com

Table 1: Halogen Exchange Reaction for Difluoroethylene Carbonate Synthesis google.com

| Parameter | Value |

| Starting Material | Dichloroethylene Carbonate |

| Fluoride Source | Anhydrous Potassium Fluoride |

| Solvent | α-Pyrrolidone |

| Catalyst | Tetra(diethylin)phosphorus bromide |

| Temperature | 90°C |

| Yield | High Purity (99.92% GC content) |

Electrochemical Fluorination Techniques for Regioselective Functionalization

Electrochemical fluorination offers a regioselective method for introducing fluorine atoms into organic molecules. researchgate.netresearchgate.net This technique involves the electrolysis of a solution containing the organic compound and a fluorinating agent. google.com

For the synthesis of fluorinated cyclic carbonates, ethylene (B1197577) carbonate or propylene (B89431) carbonate can be used as the starting material. google.com The fluorinating agent can be any substance capable of substituting a hydrogen atom with a fluorine atom during the process. google.com A common fluorinating agent is a trialkylamine-hydrogen fluoride complex, such as Et3N·3HF. google.com The process can be carried out in an undivided or divided electrochemical cell, with various electrode materials being employed, including gas diffusion layer (GDL) anodes and lead cathodes. google.com

A study on the electrochemical fluorination of ethylene carbonate reported a 28% conversion with a 24% selectivity towards 4-fluoroethylene carbonate, resulting in a 7% yield. google.com Another patented method for preparing difluoroethylene carbonate involves a two-step electrolysis process. google.com The first step is carried out at -10°C to 20°C and 3V to 5V, followed by a second electrolysis at -10°C to 20°C, 5V to 7.5V, and a current density of 20-40 mA/cm². google.com This method is reported to have a high conversion rate and selectivity. google.com

The selectivity of anodic fluorination can be highly dependent on the solvent and the supporting electrolyte used. nih.gov For example, the anodic fluorination of 4-arylthio-1,3-dioxolan-2-ones showed a marked solvent effect on the product selectivity. nih.gov

Table 2: Electrochemical Fluorination of Ethylene Carbonate google.com

| Parameter | Value |

| Starting Material | Ethylene Carbonate |

| Fluorinating Agent | Et3N * 3 HF |

| Anode | Gas Diffusion Layer (GDL) |

| Cathode | Pb |

| Conversion | 66% |

| Selectivity | 61% |

| Yield | 40% |

Radical-Mediated Fluorination Strategies

Radical fluorination presents an alternative pathway for the synthesis of organofluorine compounds. wikipedia.org This method involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the high reactivity and difficult handling of traditional fluorine sources like fluorine gas (F₂) and hypofluorites limited the application of this method. wikipedia.org However, the development of electrophilic N–F fluorinating agents, which can act as fluorine atom sources, has led to a renewed interest in radical fluorination. wikipedia.org

While direct radical-mediated fluorination of the 1,3-dioxolan-2-one ring to produce the 4,4-difluoro derivative is not extensively documented, the general principles of radical fluorination could be applied. This would involve generating a radical at the C4 position of the dioxolanone ring, followed by trapping with a suitable fluorine source. One of the advantages of radical fluorination is its potential for direct C-H bond fluorination, which could, in theory, be applied to ethylene carbonate. wikipedia.org

Indirect Synthetic Routes via Precursor Transformation

Indirect methods involve the synthesis of a precursor molecule which is then transformed into the desired 4,4-difluoro-1,3-dioxolan-2-one. These routes often involve cyclization or starting from already halogenated dioxolane structures.

Cyclization of Diols or Carbonyl Protection in Dioxolane Ring Formation

The formation of the 1,3-dioxolane (B20135) ring is a key step in many syntheses. This can be achieved through the cyclization of a suitable diol. researchgate.net For the synthesis of 4,4-difluoro-1,3-dioxolan-2-one, this would necessitate a fluorinated diol precursor. The reaction of a 1,2-diol with a carbonyl source, such as phosgene (B1210022) or a phosgene equivalent, can lead to the formation of the cyclic carbonate.

A general method for the synthesis of 1,3-dioxolan-4-ones involves the reaction of an α-hydroxy acid with paraformaldehyde or acetone. researchgate.netmdpi.com While this produces a related structure, it highlights the principle of forming the dioxolane ring from acyclic precursors. Adapting this to form the 2-one isomer would require a different carbonyl source. For instance, reacting a diol with thiophosgene (B130339) in the presence of a base can yield a 1,3-dioxolane-2-thione, which is an analog of the target molecule. researchgate.net

Synthesis from Halogenated 1,3-Dioxolane Precursors

This approach utilizes a pre-formed 1,3-dioxolane ring that is already halogenated. A key example is the synthesis starting from dichloroethylene carbonate, as mentioned in the halogen exchange section. google.com This precursor, which already contains the desired cyclic carbonate structure, undergoes fluorination to yield the final product.

Another route involves the direct fluorination of ethylene carbonate using fluorine gas. google.comgoogle.com This highly exothermic reaction is typically carried out by dissolving ethylene carbonate in an organic solvent and introducing fluorine gas or a fluorine-containing gas mixture. google.comgoogle.com The reaction temperature is generally controlled between 20 and 100°C. google.com To manage the exothermicity and improve selectivity, the reaction can be performed by adding 4-fluoro-1,3-dioxolan-2-one to the ethylene carbonate as a solvent. google.com This addition lowers the melting point of the reaction mixture and reduces its reactivity, leading to a significant improvement in selectivity. google.com

Catalytic and Green Chemistry Approaches in 1,3-Dioxolan-2-one Synthesis

The synthesis of cyclic carbonates is increasingly guided by the principles of green chemistry, emphasizing the use of catalytic systems that improve efficiency, reduce waste, and utilize sustainable feedstocks.

Organocatalyzed Reaction Systems for Cyclic Carbonates

Organocatalysis, which uses small organic molecules as catalysts, represents a major frontier in green chemistry, avoiding the toxicity and cost associated with many metal-based catalysts. For cyclic carbonates, organocatalysts are particularly relevant in two main areas: the coupling of CO2 with epoxides and the enantioselective fluorination of carbonyl compounds.

Bio-based cyclic carbonates have been synthesized by coupling CO2 with epoxidized oils using a dual-component system of an organic salt (like tetrabutylammonium (B224687) bromide) and a hydrogen bond donor (such as fluorinated phenols). rsc.org This approach allows for the quantitative formation of cyclic carbonates in short reaction times without the need for organic solvents. rsc.org While not yet documented for 4,4-difluoro-1,3-dioxolan-2-one, this methodology highlights a sustainable pathway using CO2 as a C1 feedstock. rsc.org

Furthermore, organocatalysis has been successfully used for the direct, highly enantioselective α-fluorination of ketones using a primary amine catalyst derived from Cinchona alkaloids. princeton.edu This method provides a direct entry to stereogenic carbon-fluorine synthons. princeton.edu The convergence of these organocatalytic strategies—one for building the carbonate ring and another for fluorination—presents a promising, albeit hypothetical, green route for the asymmetric synthesis of chiral fluorinated dioxolanones.

Photo-Aerobic Multicatalysis in Dioxanone Ring Formation

Photocatalysis, using visible light to drive chemical reactions, offers a mild and sustainable alternative to traditional, energy-intensive methods. A novel protocol for synthesizing 1,3-dioxan-2-ones (six-membered cyclic carbonates) employs a photo-aerobic selenium-π-acid multicatalysis system. In this approach, the C=C double bond of a homoallylic carbonate is activated through the interplay of a pyrylium (B1242799) dye photocatalyst and a diselane (B1234466) co-catalyst, using ambient air as the terminal oxidant and visible light as the energy source. This method avoids stoichiometric reagents and pre-functionalized substrates, representing a significant advance in green chemistry for cyclic carbonate formation. While demonstrated on a related ring system, this catalytic cycle showcases a cutting-edge strategy for C-O bond formation that could potentially be adapted for dioxolanone synthesis.

Optimization of Reaction Conditions and Process Parameters

The efficiency, selectivity, and safety of chemical syntheses are critically dependent on the optimization of reaction parameters. For the synthesis of fluorinated cyclic carbonates, particularly the closely related analogue 4-fluoro-1,3-dioxolan-2-one , extensive research has focused on the influence of solvents, temperature, pressure, and reaction time. These findings provide a valuable framework for understanding the synthesis of the 4,4-difluoro derivative.

Influence of Solvent Systems on Reaction Outcomes

In the direct fluorination of ethylene carbonate to produce 4-fluoro-1,3-dioxolan-2-one, a key innovation has been the elimination of traditional inert organic solvents. One major advantage of this approach is that it simplifies the work-up of the resulting reaction solution, as no additional solvent needs to be separated from the product.

An interesting strategy involves using the product, 4-fluoro-1,3-dioxolan-2-one, as a co-solvent. Ethylene carbonate has a melting point of 37–39°C, which can complicate its handling as a liquid reactant at room temperature. The addition of 4-fluoro-1,3-dioxolan-2-one, which has a much lower melting point (around 17°C), effectively lowers the melting point of the entire reaction mixture. For instance, a mixture containing 87% ethylene carbonate and 13% 4-fluoro-1,3-dioxolan-2-one has a melting point of approximately 20°C, allowing the reaction to proceed in the liquid phase without an external solvent. This not only improves process efficiency but also inherently reduces the reactivity and exothermicity of the fluorination, enhancing selectivity.

| Solvent System | Key Advantage | Observed Effect | Reference |

|---|---|---|---|

| Inert Organic Solvent | Dissolves reactant, helps manage exothermicity. | Requires additional separation/purification steps post-reaction. | princeton.edursc.org |

| Solvent-Free (using product as co-solvent) | Simplifies work-up, lowers melting point of starting material. | A mixture of 87% Ethylene Carbonate and 13% 4-Fluoro-1,3-dioxolan-2-one melts at ~20°C. | princeton.edu |

Temperature and Pressure Effects on Synthetic Efficiency

Temperature control is paramount in the direct fluorination of ethylene carbonate, as the reaction is highly exothermic. Maintaining the reaction temperature within a manageable range is crucial for both safety and selectivity.

While pressure is a critical parameter in reactions involving gases like CO2 coupling, rsc.org in direct fluorination with fluorine gas, the primary control is often the flow rate and dilution of the gas rather than high pressure. The reaction is typically run under conditions that allow for the controlled introduction of the fluorine gas mixture into the liquid carbonate.

| Parameter | Typical Range / Condition | Effect on Synthesis | Reference |

|---|---|---|---|

| Temperature | 20 - 100 °C | Direct fluorination is highly exothermic; temperature control is critical to manage reactivity and enhance selectivity. | princeton.edursc.org |

| Pressure | Controlled gas flow | In direct fluorination, the focus is on the controlled introduction of fluorine gas rather than high-pressure conditions. For CO2 coupling, pressures up to 5 MPa can be used. | rsc.orgprinceton.edu |

Control of Reaction Time and Substrate Conversion

Reaction time is a key variable that must be optimized to maximize substrate conversion and product yield while minimizing the formation of byproducts. The optimal time depends heavily on the specific synthetic route.

For the synthesis of 4-fluoro-1,3-dioxolan-2-one via the reaction of chloroethylene carbonate with potassium fluoride, the reaction time is noted to be approximately 24 hours . In contrast, studies on other catalytic systems, such as the hydrolysis of cyclic carbonates, show that reaction times can range from 30 minutes to 24 hours depending on the substrate's reactivity and the catalyst's efficiency. mdpi.com

Optimizing reaction time is a balance; sufficient time must be allowed for the reaction to proceed to high conversion, but excessively long times can lead to the degradation of products or the formation of impurities. The relationship between reaction time and substrate conversion is typically monitored to identify the point at which the yield plateaus, indicating the optimal reaction duration.

| Synthetic Method | Substrate | Typical Reaction Time | Outcome | Reference |

|---|---|---|---|---|

| Halogen Exchange | Chloroethylene carbonate | ~24 hours | Formation of 4-fluoro-1,3-dioxolan-2-one. | rsc.org |

| Organocatalytic Hydrolysis | 4-phenyl-1,3-dioxolan-2-one | 24 hours | 90% yield of the corresponding diol. | mdpi.com |

| Organocatalytic Hydrolysis | Other cyclic carbonates | 30 min - 6 hours | 64-98% yields of corresponding diols. | mdpi.com |

Synthetic Strategies for Isomeric and Analogous Fluorinated 1,3-Dioxolan-2-ones

The synthesis of fluorinated 1,3-dioxolan-2-ones is a significant area of research, driven by their application as electrolyte additives in lithium-ion batteries. fishersci.cathermofisher.comtcichemicals.com While the synthesis of the specific gem-difluorinated isomer, 4,4-difluoro-1,3-dioxolan-2-one, is not extensively detailed in readily available literature, various strategic approaches have been developed for its isomers and other fluorinated analogs. These methods primarily involve direct fluorination of a carbonate precursor or nucleophilic substitution reactions.

Synthesis of 4-Fluoro-1,3-dioxolan-2-one (FEC)

4-Fluoro-1,3-dioxolan-2-one (often called fluoroethylene carbonate or FEC) is a critical monofluorinated isomer. Two main strategies dominate its synthesis: the direct fluorination of ethylene carbonate and the halogen exchange of a halogenated precursor.

One prominent method involves the direct fluorination of ethylene carbonate using elemental fluorine. google.com This reaction is highly exothermic, necessitating careful temperature control and the use of a solvent. google.comgoogle.com To mitigate the reaction's high exothermicity and improve selectivity, ethylene carbonate is often dissolved in an organic solvent, and a fluorine-containing gas mixture is introduced at controlled temperatures, typically between 15 and 45 °C. google.comgoogle.com An innovative approach uses the product, 4-fluoro-1,3-dioxolan-2-one, as a co-solvent to lower the melting point of the reaction mixture, allowing the reaction to proceed at temperatures below the melting point of ethylene carbonate. google.com

Another widely used method is the nucleophilic substitution of 4-chloro-1,3-dioxolan-2-one with a fluoride salt, such as potassium fluoride (KF). google.comgoogle.com This reaction typically takes place in an aprotic solvent like acetonitrile (B52724) over several hours. google.com To improve reaction times and yield, the use of amine hydrofluorides as the fluorinating agent in an organic solvent has been proposed, enabling a liquid-liquid reaction that can proceed more rapidly. google.com

Table 1: Selected Synthetic Methods for 4-Fluoro-1,3-dioxolan-2-one

| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Ethylene Carbonate | Fluorine Gas | 4-Fluoro-1,3-dioxolan-2-one | 15 - 45 | - | High Selectivity | google.comgoogle.com |

| 4-Chloro-1,3-dioxolan-2-one | Potassium Fluoride | Acetonitrile | 80 - 85 | 11 | 87.5% (crude) | google.com |

| 4-Chloro-1,3-dioxolan-2-one | Potassium Fluoride | - | - | 24 | 70% | google.comgoogle.com |

| Halogenated 1,3-dioxolan-2-one | Amine Hydrofluoride | Organic Solvent | - | - | High | google.com |

Synthesis of 4,5-Difluoro-1,3-dioxolan-2-one (B12281284)

The synthesis of the difluorinated isomer, 4,5-difluoro-1,3-dioxolan-2-one, also employs fluorination strategies. The specific stereoisomers, such as (4R,5R)-4,5-difluoro-1,3-dioxolan-2-one (trans-DFEC), are of particular interest. lookchem.comcymitquimica.com A documented synthesis route involves the fluorination of 4-fluoro-5-chloroethylene carbonate using cesium fluoride in N,N-dimethylformamide at elevated temperatures, yielding the difluoroethylene carbonate. lookchem.com This method highlights the use of a heavier alkali metal fluoride, which can offer different reactivity compared to potassium fluoride.

Table 2: Synthetic Method for (4R,5R)-4,5-difluoro-1,3-dioxolan-2-one

| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| 4-Fluoro-5-chloroethylene carbonate | Cesium Fluoride | N,N-Dimethyl-formamide | 98 | 12 | 92% | lookchem.com |

Synthesis of Fluorinated Analogs

The principles of fluorination and substitution are applicable to a broader range of analogous structures. For instance, the synthesis of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane was achieved through the reduction of 4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane with lithium aluminum hydride in tetrahydrofuran. prepchem.com This demonstrates a reductive dehalogenation approach to obtain a saturated, fluorinated dioxolane ring.

In a different heterocyclic system, the synthesis of 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide was accomplished by reacting the dinitro-analogue with tetrabutylammonium fluoride. mdpi.com This reaction showcases a selective nucleophilic aromatic substitution where nitro groups are displaced by fluoride ions, a strategy that could conceptually be explored for other heterocyclic frameworks. mdpi.com

Furthermore, direct fluorination methodologies are not limited to carbonates. The electrochemical fluorination of 1,3-dithiolan-2-ones, the sulfur analogs of 1,3-dioxolan-2-ones, has been investigated, indicating that diverse methods are being explored to introduce fluorine into these five-membered heterocyclic rings. researchgate.net

Mechanistic Investigations and Reaction Pathways of 1,3 Dioxolan 2 One, 4,4 Difluoro

Elucidation of Fluorination Reaction Mechanisms

The introduction of fluorine atoms into the 1,3-dioxolan-2-one structure can be achieved through various methods, each with its own mechanistic intricacies.

Nucleophilic Aromatic Substitution Pathways in Fluorination

While 1,3-dioxolan-2-one is not an aromatic compound, the principles of nucleophilic substitution are fundamental to many fluorination reactions. In related contexts, nucleophilic aromatic substitution (SNA_r) has been studied extensively. science.govmasterorganicchemistry.comnih.gov These reactions typically involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The rate of these reactions is often accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com For fluorinated aromatics, a concerted substitution mechanism is often preferred over a two-step process involving an anionic intermediate. science.gov

In the context of preparing fluorinated dioxolanes, such as 4-fluoro-1,3-dioxolan-2-one (B53678), a common method involves the halogen exchange of a precursor like 4-chloro-1,3-dioxolan-2-one (B1361073) with a fluoride (B91410) salt. google.com This process is a nucleophilic substitution reaction where the fluoride ion acts as the nucleophile. The reaction can be catalyzed by specific quaternary ammonium (B1175870) salts to improve yield and reduce reaction time. google.com The mechanism involves the displacement of the chlorine atom by the fluoride ion.

| Parameter | Value | Reference |

| Starting Material | 4-chloro-1,3-dioxolan-2-one | google.com |

| Fluorinating Agent | Metal fluoride (e.g., Potassium Fluoride) | google.com |

| Catalyst | Quaternary ammonium cation with a halogen anion | google.com |

| Product | 4-fluoro-1,3-dioxolan-2-one | google.com |

Free-Radical Chain Mechanism Studies

Free-radical reactions proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. lumenlearning.comlibretexts.org Initiation involves the formation of a radical species, often induced by heat or light. lumenlearning.com The propagation phase involves the reaction of the radical with a stable molecule to generate a new radical, continuing the chain. lumenlearning.comlibretexts.org Termination occurs when two radical species combine. lumenlearning.comlibretexts.org

In the context of dioxolanes, radical reactions have been studied, particularly for substituted 1,3-dioxolan-4-ones. researchgate.net Radicals can be generated at the C5 position, and subsequent reactions such as carbon-bromine, carbon-hydrogen, and carbon-carbon bond formation can occur with diastereoselectivity. researchgate.net The selectivity of these reactions is influenced by factors like bond dissociation energies and polar effects. taylorfrancis.com While direct studies on the free-radical fluorination of 1,3-dioxolan-2-one, 4,4-difluoro- are not detailed in the provided results, the principles of free-radical chemistry suggest that such pathways could be explored for its synthesis or transformation.

Electrochemical Reaction Mechanisms in Fluorination Processes

Electrochemical fluorination is another method for introducing fluorine into organic molecules. google.com This technique can be broadly categorized into two types: one using anhydrous hydrogen fluoride as the electrolyte and a nickel anode (Simons process), and another using a solution of a tertiary amine-hydrogen fluoride salt or a quaternary ammonium fluoride-hydrogen fluoride salt with a platinum anode. google.com

While the Simons process typically leads to perfluorinated compounds, the latter method allows for partial fluorination. google.com Reports on the monofluorination of cyclic carbonates and ethers using this method exist. google.com However, these processes can be costly due to the use of platinum electrodes. google.com The mechanism involves the electrochemical generation of a fluorine radical or a related reactive fluorine species at the anode, which then reacts with the organic substrate. For the synthesis of 4-fluoro-4-methyl-1,3-dioxolan-2-one, electrolytic fluorination has been investigated, suggesting its potential applicability to other dioxolanone derivatives. google.com

Reactivity Studies and Transformation Pathways

The reactivity of the 1,3-dioxolane (B20135) ring and its substituents dictates the potential transformations the molecule can undergo.

Analysis of Substitution Reactions on the Dioxolane Ring

The dioxolane ring can undergo various substitution reactions. For instance, chiral 1,3-dioxolan-4-ones can be deprotonated at the C5 position, and the resulting anion can react with electrophiles with high selectivity. mdpi.com This demonstrates the potential for functionalization at positions on the dioxolane ring.

In the case of 1,3-dioxolan-2-one, 4,4-difluoro-, the presence of two fluorine atoms at the C4 position significantly influences the reactivity of the ring. The strong electron-withdrawing nature of the fluorine atoms would make the adjacent carbonyl carbon more electrophilic and could also affect the stability of any intermediates formed during a reaction. Stereoselective formation of substituted 1,3-dioxolanes can be achieved through the generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkenes with hypervalent iodine. nih.gov This intermediate can then be trapped by a nucleophile. nih.gov

Oxidation and Reduction Pathways of the Carbonyl and Ring Structures

The carbonyl group and the dioxolane ring structure can undergo both oxidation and reduction reactions.

Reduction: The carbonyl group of ketones and aldehydes can be reduced to alcohols using reducing agents like sodium borohydride (B1222165) (NaBH4). youtube.com The mechanism involves the nucleophilic attack of a hydride ion (H-) on the electrophilic carbonyl carbon. youtube.com For 1,3-dioxolan-2-one, 4,4-difluoro-, the carbonyl group could potentially be reduced, although the stability of the resulting hemiacetal-like structure would need to be considered. The dioxolane ring itself is generally stable to mild reducing agents but can be cleaved under more forcing conditions.

Oxidation: Oxidation of 1,3-dioxolanes can lead to various products depending on the oxidant and reaction conditions. For example, some strong oxidizing agents can cleave acetals. organic-chemistry.org Chromium-based reagents are powerful oxidants that can oxidize alcohols to carbonyl compounds and, in some cases, cleave diols. utsouthwestern.edu The oxidation of the dioxolane ring could potentially lead to ring-opening or the formation of other functional groups. The presence of the gem-difluoro group in 1,3-dioxolan-2-one, 4,4-difluoro- would likely influence the outcome of oxidation reactions due to its electronic effects.

| Transformation | Reagent/Condition | Potential Product/Intermediate |

| Carbonyl Reduction | NaBH4 | Dihydroxy ether derivative (after ring opening) |

| Ring Oxidation | Strong Oxidants (e.g., CrO3) | Ring-opened products |

| Substitution at C5 | Base followed by Electrophile | C5-substituted dioxolanone |

Hydrolytic Ring-Opening Mechanisms

The hydrolysis of cyclic carbonates like 1,3-dioxolan-2-one, 4,4-difluoro- is a fundamental reaction, typically proceeding through a nucleophilic acyl substitution pathway. While direct mechanistic studies on the hydrolysis of this specific difluorinated compound are not extensively detailed in the literature, a plausible mechanism can be proposed based on the well-understood hydrolysis of esters and related cyclic carbonates, such as ethylene (B1197577) carbonate and vinylene carbonate. semanticscholar.orgnih.gov

The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon (C2) of the dioxolanone ring. The strong electron-withdrawing effect of the gem-difluoro group at the C4 position enhances the electrophilicity of this carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.

This attack leads to the formation of a transient, high-energy tetrahedral intermediate. The key steps are outlined as follows:

Nucleophilic Attack: A water molecule attacks the carbonyl carbon, breaking the C=O pi bond and forming a new C-O bond. This results in a tetrahedral intermediate with a negative charge on the original carbonyl oxygen and a positive charge on the oxygen of the attacking water molecule.

Proton Transfer: A proton is transferred from the oxonium ion to a solvent molecule or another water molecule.

Ring Opening: The tetrahedral intermediate collapses. This is the rate-determining step. The C-O bond of the ring (either C4-O3 or C5-O1) cleaves, with the electrons moving to the oxygen atom to form an alkoxide. This ring-opening is driven by the release of ring strain.

Final Product Formation: The resulting intermediate undergoes further protonation to yield the final ring-opened product, 2,2-difluoroethane-1,2-diol, and carbon dioxide, or related derivatives depending on the precise reaction conditions.

Influence of Molecular Structure on Chemical Reactivity

The chemical behavior of 1,3-dioxolan-2-one, 4,4-difluoro- is profoundly shaped by the presence of the two fluorine atoms on the heterocyclic ring. These substituents exert significant electronic and steric effects that modulate the reactivity of the molecule.

The gem-difluoro group at the C4 position is the dominant structural feature influencing the molecule's reactivity. Its effects are twofold:

Electronic Effects: Fluorine is the most electronegative element, and its presence imparts a powerful electron-withdrawing inductive effect (-I effect). The cumulative effect of two fluorine atoms on the same carbon (a gem-difluoro group) strongly polarizes the adjacent C-C and C-O bonds. nih.gov This has a critical impact on the primary reaction center, the carbonyl group at C2. The electron density is pulled away from the carbonyl carbon, rendering it significantly more electrophilic and thus more reactive towards nucleophiles. This enhanced electrophilicity is a key factor in reactions like hydrolysis and polymerization. nih.gov Conversely, this inductive effect can destabilize any developing positive charge on the adjacent C4 atom, making reaction pathways involving carbocationic intermediates at this position less favorable.

The table below summarizes the key properties influenced by the fluorine substituents.

| Property | Influence of gem-difluoro group | Rationale |

| Electrophilicity of Carbonyl Carbon (C2) | Increased | Strong -I effect of two fluorine atoms withdraws electron density. nih.gov |

| Acidity of C5 Protons | Increased | Inductive electron withdrawal by the CF2 group stabilizes the conjugate base. |

| Ring Stability | Potentially altered | C-F bonds are strong, but bond polarization can influence ring strain and reactivity. |

| Metabolic Stability | Likely Increased | The C-F bond is resistant to enzymatic cleavage, a common strategy in medicinal chemistry. nih.gov |

The five-membered 1,3-dioxolane ring is not planar and exists in dynamic equilibrium between various puckered conformations, most commonly described as "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. The specific conformation adopted by 1,3-dioxolan-2-one, 4,4-difluoro- and its population distribution are critical in determining the stereochemical outcome of its reactions.

In an envelope conformation, one atom is out of the plane formed by the other four. For the twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three. The introduction of the bulky and highly electronegative gem-difluoro group at C4 significantly influences the conformational preference. The molecule will adopt a conformation that minimizes both steric strain and unfavorable electrostatic interactions (dipole-dipole repulsions) between the C-F bonds and the C-O bonds of the ring.

Computational studies and NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are used to determine the preferred conformations of such fluorinated heterocyclic systems. nih.govmdpi.com The energetic preference for a particular conformation dictates the facial selectivity of an incoming reagent. For instance, if one conformation is significantly more stable, a nucleophile will preferentially attack from the less sterically hindered face of the ring, leading to a specific stereoisomer as the major product.

The table below outlines the possible conformations and the factors influencing their stability.

| Conformation | Description | Key Influencing Factors | Impact on Stereochemistry |

| Envelope (C5-out-of-plane) | The C5 atom is puckered out of the plane of the other four atoms. | Minimizes some steric interactions but may increase others depending on substituent positions. | Presents two distinct faces (axial and equatorial approaches) to the C2 carbonyl. |

| Envelope (O1-out-of-plane) | The O1 atom is puckered out of the plane. | Alters the orientation of the CF2 group relative to the rest of the ring. | Influences the accessibility of the carbonyl group for nucleophilic attack. |

| Twist | C4 and C5 are on opposite sides of the O1-C2-O3 plane. | Can alleviate both steric and torsional strain simultaneously. | The pseudo-axial and pseudo-equatorial positions of the fluorine atoms will dictate the most favorable trajectory for reactant approach. |

The stereochemistry of reactions, such as additions or ring-openings, is therefore directly linked to this conformational landscape. The transition state of the reaction will favor the lowest energy pathway, which is dictated by the ground-state conformational preferences of the dioxolanone ring.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 4,4-difluoro-1,3-dioxolan-2-one. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the proton, carbon, and fluorine environments within the molecule.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms in the molecule. For 4,4-difluoro-1,3-dioxolan-2-one, the structure contains a single, chemically equivalent pair of protons on the methylene (B1212753) (-CH₂-) group at the 5-position of the dioxolane ring.

Research findings indicate that these protons produce a distinct signal in the ¹H NMR spectrum. lookchem.com In a deuterated chloroform (B151607) (CDCl₃) solvent, the methylene protons appear as a triplet at a chemical shift (δ) of approximately 4.68 ppm. lookchem.com The triplet multiplicity arises from coupling to the two adjacent fluorine atoms on the C4 carbon, with a reported coupling constant (J) of 11.6 Hz. lookchem.com This characteristic signal is a key identifier for the -CH₂-CF₂- moiety in the ring structure.

¹H NMR Data for 1,3-Dioxolan-2-one, 4,4-difluoro-

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH₂- | 4.68 | Triplet (t) | 11.6 |

Solvent: CDCl₃, Frequency: 200 MHz

Carbon-13 NMR (¹³C NMR) spectroscopy provides essential information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, confirming the molecular skeleton. The ¹³C NMR spectrum of 4,4-difluoro-1,3-dioxolan-2-one displays three primary resonances corresponding to the three carbon atoms of the cyclic carbonate structure. lookchem.com

The carbonyl carbon (C=O) of the carbonate group is typically the most deshielded, appearing furthest downfield. lookchem.com The carbon atom at the 4-position, which is directly bonded to two electron-withdrawing fluorine atoms (-CF₂-), appears at a distinct chemical shift. lookchem.com The methylene carbon (-CH₂-) at the 5-position resonates at its own characteristic position. lookchem.com The observed coupling between the carbon atoms and the adjacent fluorine atoms (C-F coupling) further corroborates the structure, appearing as triplets or triplets of triplets in the spectrum. lookchem.com

¹³C NMR Data for 1,3-Dioxolan-2-one, 4,4-difluoro-

| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity |

| C=O (C2) | 147.8 | Triplet (t) |

| -CF₂- (C4) | 124.6 | Triplet of triplets (tt) |

| -CH₂- (C5) | 70.6 | Triplet of triplets (tt) |

Solvent: CDCl₃, Frequency: 50.28 MHz

Given the presence of fluorine atoms, fluorine-19 NMR (¹⁹F NMR) is a particularly powerful and sensitive technique for characterizing 4,4-difluoro-1,3-dioxolan-2-one. lookchem.com The ¹⁹F nucleus is 100% naturally abundant and offers a wide range of chemical shifts, making it highly informative.

In the ¹⁹F NMR spectrum, the two equivalent fluorine atoms of the gem-difluoro group (-CF₂-) produce a single resonance. This signal appears as a triplet due to coupling with the two protons on the adjacent methylene group (-CH₂-). Research shows this triplet centered at a chemical shift of approximately -72.8 ppm when referenced against an internal standard of trichlorofluoromethane (B166822) (CFCl₃). lookchem.com The observed coupling constant of 11.6 Hz is consistent with the value obtained from the ¹H NMR spectrum, confirming the interaction between the fluorine and proton nuclei. lookchem.com

¹⁹F NMR Data for 1,3-Dioxolan-2-one, 4,4-difluoro-

| Fluorine Atoms | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CF₂- | -72.8 | Triplet (t) | 11.6 |

Solvent: CDCl₃, Reference: CFCl₃

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which provides additional structural evidence.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample and then provides mass spectral data for each component. In the context of 4,4-difluoro-1,3-dioxolan-2-one research, particularly in its application as a component in nonaqueous electrolytes for lithium-ion batteries, GC-MS is an essential tool. It is routinely used to monitor the impurity profile of the synthesized product. This ensures the high purity required for electrochemical applications, as even small amounts of contaminants can adversely affect battery performance and safety.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The exact mass of 4,4-difluoro-1,3-dioxolan-2-one is a fundamental physical property that confirms its atomic composition. The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (C₃H₂F₂O₃), is 123.9972 g/mol . HRMS analysis experimentally confirms this value, providing definitive evidence for the molecular formula and distinguishing it from other compounds with the same nominal mass.

Mass Spectrometry Data for 1,3-Dioxolan-2-one, 4,4-difluoro-

| Property | Value |

| Molecular Formula | C₃H₂F₂O₃ |

| Exact Mass | 123.9972 g/mol |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of 1,3-Dioxolan-2-one, 4,4-difluoro- in various research and industrial applications. These methods allow for precise assessment of purity and diligent monitoring of reaction progress.

Gas Chromatography (GC) for Purity Assessment and Conversion Monitoring

Gas Chromatography (GC) is a primary technique for assessing the purity of 1,3-Dioxolan-2-one, 4,4-difluoro-. The method separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. For purity analysis, a sample is vaporized and injected into the GC system, where it travels through a column. Differences in the chemical properties of the compound and any impurities lead to different retention times, allowing for their separation and quantification. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. Purity levels for similar fluorinated dioxolanones are often reported to be greater than 98% as determined by GC. cymitquimica.com

In the context of synthesis, GC is an invaluable tool for monitoring the conversion of reactants into 1,3-Dioxolan-2-one, 4,4-difluoro-. By taking aliquots from the reaction mixture at different time intervals and analyzing them by GC, researchers can track the decrease in starting materials and the increase in the desired product. google.com This data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-product formation.

Table 1: Illustrative GC Parameters for Purity Analysis

| Parameter | Value |

| Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Program | 50 °C (2 min hold), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC, particularly for monitoring reactions involving less volatile compounds or for isolating impurities. sielc.com In a typical reverse-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of 1,3-Dioxolan-2-one, 4,4-difluoro-, a C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid to improve peak shape. sielc.com

This method allows for the separation of the target compound from starting materials, intermediates, and by-products based on their polarity. By integrating the peak areas in the chromatogram, the relative concentrations of each species can be determined over the course of the reaction. This information is vital for understanding reaction kinetics and for the preparative separation of impurities. sielc.com

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in 1,3-Dioxolan-2-one, 4,4-difluoro-. Both methods probe the vibrational modes of a molecule, but they are based on different physical principles and are often complementary.

In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, which occurs when there is a change in the dipole moment during a vibration. For 1,3-Dioxolan-2-one, 4,4-difluoro-, the most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the range of 1670 to 1780 cm⁻¹. libretexts.org The C-O single bond stretching and the C-F stretching vibrations also give rise to characteristic bands in the fingerprint region of the spectrum.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. americanpharmaceuticalreview.com For 1,3-Dioxolan-2-one, 4,4-difluoro-, the symmetric vibrations and those of non-polar bonds, which may be weak in the IR spectrum, can be strong in the Raman spectrum. This includes the ring deformation and breathing modes. researchgate.net The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming its structure and functional groups.

Table 2: Expected Vibrational Modes for 1,3-Dioxolan-2-one, 4,4-difluoro-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1750 - 1850 |

| C-O | Stretch | 1000 - 1300 |

| C-F | Stretch | 1000 - 1400 |

| Ring | Deformation/Breathing | 700 - 1000 |

Thermal Analysis Techniques for Decomposition Studies

Thermal analysis techniques are critical for evaluating the stability and decomposition behavior of 1,3-Dioxolan-2-one, 4,4-difluoro-, which is particularly important for its application in energy storage devices.

Differential Scanning Calorimetry (DSC) for Reaction Energetics

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature or time. This technique is employed to determine the energetics of phase transitions and decomposition. For 1,3-Dioxolan-2-one, 4,4-difluoro-, a DSC scan would reveal its melting point and any solid-state phase transitions. researchgate.net More importantly, it can identify the onset temperature of decomposition, which appears as an exothermic event in the DSC thermogram. The total heat released during decomposition can be quantified by integrating the area under the exothermic peak, providing valuable data on the thermal stability of the compound.

Accelerated Rate Calorimetry (ARC) for Thermal Decomposition Kinetics

Accelerated Rate Calorimetry (ARC) is a specialized technique for studying the thermal decomposition of materials under adiabatic conditions, which mimic a thermal runaway scenario. msesupplies.com A sample of 1,3-Dioxolan-2-one, 4,4-difluoro- is placed in a sealed container within the calorimeter. The system is heated in a stepwise manner, and at each step, it waits to detect any self-heating from an exothermic reaction. paralab.pt Once an exothermic reaction is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature. This allows for the measurement of the rate of heat and pressure release during decomposition without any heat loss to the environment. msesupplies.comparalab.pt

The data obtained from ARC, including the onset temperature of thermal runaway, the self-heating rate, and the pressure rise, are crucial for assessing the thermal hazards associated with the compound. msesupplies.com This information is used to determine safe operating limits and to develop models for predicting the thermal decomposition kinetics, which is essential for the safe design of chemical processes and products containing this compound. paralab.pt

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) for Interface Layer Characterization

In the context of materials research, particularly for lithium-ion batteries, X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are powerful and complementary techniques used to characterize the SEI layer formed on electrode surfaces. While specific, detailed research focusing exclusively on the SEI from 1,3-Dioxolan-2-one, 4,4-difluoro- is limited in publicly accessible literature, the principles of analysis are well-established from extensive studies on analogous fluorinated additives like fluoroethylene carbonate (FEC).

Scanning Electron Microscopy (SEM)

SEM is an indispensable tool for visualizing the surface morphology of the SEI layer. It provides high-resolution images that reveal key physical characteristics, which are crucial for evaluating the effectiveness of an electrolyte additive.

Morphological Analysis: SEM images allow researchers to observe the uniformity and texture of the SEI. An ideal SEI should be uniform and completely cover the anode surface to provide consistent protection against continued electrolyte decomposition. In studies of related additives like FEC, SEM has shown that fluorinated additives tend to produce a more homogeneous and stable SEI compared to standard, non-fluorinated electrolytes. nih.govacs.org For DFEC, it is anticipated that SEM would be used to verify the formation of a similarly smooth and even layer on the anode (e.g., graphite (B72142) or silicon).

Thickness and Porosity: Cross-sectional SEM analysis, often requiring focused ion beam (FIB) milling, enables direct measurement of the SEI's thickness. A thin, dense SEI is desirable as it minimizes impedance to Li-ion transport. The technique can also reveal the porosity of the layer; a porous SEI can be less effective at passivating the electrode. researchgate.net

Interface Stability: By comparing SEM images of electrodes before and after numerous charge-discharge cycles, researchers can assess the mechanical stability of the SEI. Additives like DFEC are designed to create a flexible and robust SEI that can withstand the volume changes of the anode during lithiation and delithiation, thereby preventing cracking and the exposure of fresh electrode surface to the electrolyte.

X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline components within the SEI layer. The decomposition of fluorinated electrolyte additives during SEI formation often leads to the creation of specific inorganic crystalline species.

Identification of Crystalline Phases: The electrochemical reduction of fluorinated carbonates like DFEC is expected to produce lithium fluoride (B91410) (LiF) as a major inorganic component of the SEI. researchgate.netresearchgate.net XRD analysis of a cycled electrode would reveal diffraction peaks corresponding to the crystal structure of LiF, confirming its presence. researchgate.net The high mechanical strength and poor electronic conductivity of LiF are thought to contribute significantly to the formation of a stable and effective passivation layer. researchgate.net

Analysis of SEI Composition: Besides LiF, other crystalline or semi-crystalline products, such as lithium carbonate (Li₂CO₃), could also be formed from the decomposition of the carbonate solvent backbone. XRD patterns can help distinguish between these different components. nih.gov The relative intensity of the diffraction peaks can provide semi-quantitative information about the abundance of these crystalline phases.

Crystallite Size and Texture: Advanced analysis of XRD data can also yield information about the size of the crystalline grains and their preferred orientation (texture) on the electrode surface. Nanocrystalline components are often a key feature of the SEI, and their size can influence the layer's properties. researchgate.net

The combined insights from SEM and XRD provide a comprehensive understanding of the SEI's structure. SEM reveals the physical morphology and architecture of the layer, while XRD identifies its key crystalline chemical constituents. This knowledge is vital for rationally designing and optimizing electrolyte formulations containing additives like 1,3-Dioxolan-2-one, 4,4-difluoro- to enhance the performance and longevity of next-generation energy storage devices.

Data Tables

Table 1: Information Derived from SEM Analysis of SEI Layers

| Parameter | Description | Typical Findings for Fluorinated Additive-Based SEI |

| Morphology | Surface topography, uniformity, and texture of the SEI layer. | Formation of a more uniform, smoother, and denser film compared to electrolytes without additives. |

| Thickness | The depth of the SEI layer from the surface to the electrode. | Generally leads to a thinner SEI, which is beneficial for reducing ionic resistance. |

| Coverage | The extent to which the SEI covers the active electrode material. | Provides more complete and stable coverage of the anode surface. |

| Integrity | The mechanical robustness of the layer after repeated cycling. | Shows less cracking and delamination, indicating better flexibility and adhesion. |

Table 2: Information Derived from XRD Analysis of SEI Layers

| Parameter | Description | Typical Findings for Fluorinated Additive-Based SEI |

| Phase ID | Identification of crystalline compounds present in the SEI. | Confirms the presence of significant amounts of Lithium Fluoride (LiF) as a key inorganic component. May also detect Lithium Carbonate (Li₂CO₃). |

| Composition | Relative abundance of different crystalline phases. | The SEI is typically rich in LiF, which is considered a hallmark of SEIs formed from fluorinated additives. |

| Crystallinity | The degree of structural order in the material. | The SEI is typically a composite of nanocrystalline inorganic phases embedded in an amorphous organic matrix. |

| Crystallite Size | The average size of the coherent diffracting domains. | LiF often forms as nanocrystallites within the SEI layer. |

Theoretical and Computational Studies of 1,3 Dioxolan 2 One, 4,4 Difluoro

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to elucidating the intrinsic properties of a molecule. For 1,3-Dioxolan-2-one, 4,4-difluoro-, these studies reveal how the introduction of two fluorine atoms onto the ethylene (B1197577) carbonate ring impacts its geometry, stability, and electronic character.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) is a computational workhorse for predicting the molecular structures and energies of organic molecules. DFT calculations have been employed to analyze various fluorinated derivatives of 1,3-dioxolan-2-one, including the 4,4-difluoro- variant. scribd.com These studies are crucial for understanding the stability and reactivity of the molecule, particularly its performance as an electrolyte component in lithium-ion batteries. dpg-verhandlungen.de

Calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various energetic properties. A key parameter derived from these calculations is the energy of the frontier molecular orbitals.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly significant for electrolyte solvents, as it relates to their reduction stability; a lower LUMO energy indicates a greater propensity for the molecule to accept an electron and be reduced.

For 1,3-Dioxolan-2-one, 4,4-difluoro-, DFT calculations have been used to determine its LUMO energy. However, reported values in the literature show significant variance, which may stem from different computational methods (basis sets, functionals) and reference levels used in the calculations. One study reports a LUMO energy of 0.22 eV, calculated using the B3LYP density functional and 6-31+G* basis set. dokumen.pub Another source lists a calculated LUMO energy of -13.70 eV. dpg-verhandlungen.de This discrepancy highlights the sensitivity of computational results to the chosen methodology. The analysis of its electronic structure and vibrational excitations has been a subject of theoretical inquiry. scribd.com

Table 1: Calculated Electronic Properties of 1,3-Dioxolan-2-one, 4,4-difluoro-

| Property | Reported Value 1 | Reported Value 2 | Computational Method (for Value 1) | Source |

|---|---|---|---|---|

| LUMO Energy | 0.22 eV | -13.70 eV | B3LYP / 6-31+G* | dokumen.pub, dpg-verhandlungen.de |

This interactive table allows for sorting and filtering of the reported computational data.

Analysis of Anomeric Effects and Conformational Preferences

The five-membered dioxolane ring is not planar and can adopt various conformations, typically described as "envelope" or "twist" forms. The substitution pattern, especially with highly electronegative atoms like fluorine, can significantly influence the conformational preference through steric and electronic effects, such as the anomeric effect. The anomeric effect involves the stabilizing interaction between a lone pair on an oxygen atom and the antibonding orbital (σ*) of an adjacent C-F bond.

While the conformational analysis of fluorinated dioxolanes is a recognized area of study, specific computational research detailing the anomeric effects and distinct conformational energy landscape for 1,3-Dioxolan-2-one, 4,4-difluoro- is not prominently available in the reviewed literature. Such studies would be valuable for a deeper understanding of its structural dynamics.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While quantum chemistry focuses on individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. This allows for the investigation of bulk properties and interactions in condensed phases, which is critical for understanding the role of 1,3-Dioxolan-2-one, 4,4-difluoro- as an electrolyte solvent.

Modeling of Solvent-Solute Interactions in Complex Systems

In the context of an electrolyte, the interactions between the solvent molecules (like 1,3-Dioxolan-2-one, 4,4-difluoro-), the salt ions (e.g., Li+), and any co-solvents are paramount. MD simulations are a powerful tool for modeling these complex interactions. scribd.com They can provide a visual and quantitative representation of the solvation structures, such as the coordination number and geometry of solvent molecules around a cation. dpg-verhandlungen.de For electrolytes used in lithium batteries, understanding the structure of the Li+ solvation shell is crucial as it dictates ion mobility and the process of desolvation at the electrode surface.

Simulation of Interfacial Phenomena at Material Surfaces

The performance of many electrochemical systems is determined by the phenomena occurring at the interface between the electrolyte and the electrode. For lithium-ion batteries, the formation of a stable Solid Electrolyte Interphase (SEI) on the anode is critical for long-term cycling. Additives like 1,3-Dioxolan-2-one, 4,4-difluoro- are often introduced specifically to modify this interface.

MD simulations can be used to model the behavior of the electrolyte components at the electrode surface. These simulations can offer insights into the decomposition of solvent molecules, the initial stages of SEI formation, and the influence of specific molecules on the structure and properties of this interfacial layer. While it is understood that this is a primary function of the compound, detailed findings from specific MD simulations of the interfacial behavior of 1,3-Dioxolan-2-one, 4,4-difluoro- are not detailed in the general literature reviewed.

Computational Prediction of Reactivity and Selectivity

Theoretical studies are instrumental in predicting how a molecule will react and where chemical transformations will occur. This is particularly crucial for understanding the performance and stability of electrolyte solvents and for designing selective synthetic routes.

Prediction of Regioselectivity in Synthetic Transformations

Currently, there is a lack of specific computational studies in the scientific literature that predict the regioselectivity of synthetic transformations involving 1,3-Dioxolan-2-one, 4,4-difluoro-. For related dioxolane compounds, computational methods are often employed to determine the most likely sites for nucleophilic or electrophilic attack by analyzing the molecule's electronic structure, including properties like electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO). Such analyses for 1,3-Dioxolan-2-one, 4,4-difluoro- would be necessary to predict how it would behave in various chemical reactions, but this specific data is not currently available.

Theoretical Elucidation of Reaction Pathways and Transition States

Detailed computational investigations into the reaction pathways and transition states for reactions involving 1,3-Dioxolan-2-one, 4,4-difluoro- have not been reported in the available literature. This type of research would typically involve high-level quantum mechanical calculations to map out the energy landscape of a reaction, identifying the intermediate structures, transition states, and the activation energies required for the reaction to proceed. Without such studies, a fundamental understanding of the kinetics and thermodynamics of its chemical transformations remains speculative.

Computational Studies on Degradation Mechanisms

Understanding the degradation pathways of electrolyte components is critical for improving the lifespan and safety of lithium-ion batteries. Computational modeling can provide insights into how molecules like 1,3-Dioxolan-2-one, 4,4-difluoro- might break down under electrochemical stress.

Despite the importance of this area, specific computational studies detailing the degradation mechanisms of 1,3-Dioxolan-2-one, 4,4-difluoro- are not present in the accessible scientific literature. Research on the degradation of other cyclic carbonates often focuses on reactions with nucleophiles or radicals, leading to ring-opening and the formation of various decomposition products. Theoretical modeling of these processes for the 4,4-difluoro- isomer would be required to understand its specific stability and degradation profile, but such dedicated studies are yet to be published.

Applications and Research Potential in Chemical Science

Role as a Synthetic Building Block in Organic Chemistry

The presence of fluorine atoms significantly influences the reactivity and properties of 1,3-Dioxolan-2-one, 4,4-difluoro-, making it a valuable building block in organic synthesis for the creation of specialized molecules.

Precursor for Complex Fluorinated Molecules

1,3-Dioxolan-2-one, 4,4-difluoro- serves as a key starting material for the synthesis of more complex fluorinated compounds. The gem-difluoro group, a motif of growing importance in pharmaceuticals and agrochemicals, can be incorporated into larger molecular scaffolds using this dioxolanone derivative. The reactivity of the carbonate group allows for various transformations, enabling chemists to introduce the difluorinated carbon center into a range of molecular architectures.

Intermediate in the Synthesis of Halogenated Dioxoles and Polymers

This compound is an important intermediate in the production of other halogenated dioxoles. Through carefully controlled chemical reactions, the fluorine atoms can be substituted, or the ring structure can be modified to yield a variety of halogenated dioxole derivatives. These resulting compounds are often explored for their potential use in creating specialized polymers and materials with tailored properties.

Investigations in Advanced Materials Science Research

The unique electrochemical properties of 1,3-Dioxolan-2-one, 4,4-difluoro- have positioned it as a compound of interest in the development of advanced materials, particularly for energy storage applications.

Fundamental Studies on Polymer and Coating Development

Research has explored the use of dioxolane derivatives in polymerization reactions to create novel polymers and coatings. rsc.orgresearchgate.net The incorporation of the fluorinated cyclic carbonate structure can influence the resulting polymer's thermal stability, chemical resistance, and surface properties. Studies into the polymerization of related dioxolane monomers, such as 1,3-dioxolan-4-ones and 4-vinyl-1,3-dioxolane-2-one, provide insights into the potential pathways for developing new materials from 1,3-Dioxolan-2-one, 4,4-difluoro-. researchgate.netresearchgate.netmdpi.com

Research into its Role in Electrochemical Interface Formation in Energy Storage Systems

Research on DFEC, for instance, has demonstrated its effectiveness in improving the cycling and thermal stability of high-capacity anodes like SiO/C. rawdatalibrary.netresearchgate.net The presence of DFEC in the electrolyte promotes the formation of a robust SEI film rich in lithium fluoride (B91410) (LiF), which helps to mitigate the detrimental effects of volume expansion during cycling. rawdatalibrary.netresearchgate.net Studies have shown that batteries containing DFEC as an additive exhibit significantly improved capacity retention. rawdatalibrary.net The investigation into these related fluorinated carbonates provides a strong basis for the research and potential application of 1,3-Dioxolan-2-one, 4,4-difluoro- in similar roles to enhance the performance and safety of next-generation energy storage devices.

Table 1: Research Findings on Related Fluorinated Carbonates in Energy Storage

| Compound | Application | Key Finding |

|---|---|---|

| 4,5-Difluoro-1,3-dioxolane-2-one (DFEC) | Film-forming additive for SiO/C anode Li-ion batteries | Improved capacity retention from 45.23% to 73.14% and enhanced thermal stability. rawdatalibrary.net |

| 4,5-Difluoro-1,3-dioxolane-2-one (DFEC) | Film-forming additive for LiNi0.8Co0.15Al0.05O2/SiO@C full cells | Improves the electrochemical performance by mitigating material expansion and capacity fading. researchgate.net |

| 4-Fluoro-1,3-dioxolan-2-one (B53678) (FEC) | Electrolyte additive in lithium-ion batteries | Enables the formation of a thin, smooth, and stable passive SEI layer, increasing cycling efficiency and discharge capacity retention. cymitquimica.com |

Research in Medicinal Chemistry and Related Biological Systems

While the primary research focus for 1,3-Dioxolan-2-one, 4,4-difluoro- has been in materials science and organic synthesis, the broader class of 1,3-dioxolan-4-ones has been investigated in medicinal chemistry. Chiral 1,3-dioxolan-4-ones, derived from alpha-hydroxy acids, are utilized as chiral building blocks in the synthesis of complex organic molecules with potential biological activity. mdpi.com For example, they have been used in Michael additions and Diels-Alder reactions to create stereochemically defined products. mdpi.com Although direct research linking 1,3-Dioxolan-2-one, 4,4-difluoro- to medicinal chemistry applications is limited, the established utility of the dioxolanone scaffold in creating chiral molecules suggests a potential avenue for future investigation.

Exploration as a Pharmacophore in Molecular Design Research

The chemical scaffold of 1,3-dioxolan-2-one, 4,4-difluoro- presents intriguing possibilities for its exploration as a pharmacophore in the field of molecular design. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The unique structural features of 4,4-difluoro-1,3-dioxolan-2-one, particularly the gem-difluoro group and the cyclic carbonate moiety, offer distinct properties that can be exploited in the design of novel therapeutic agents.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. The gem-difluoro group at the 4-position of the dioxolanone ring is of particular interest. This group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially mimicking the interactions of these groups with biological targets like enzymes and receptors. nih.govacs.org Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can influence the electronic environment of the entire molecule, affecting its reactivity and intermolecular interactions.

The cyclic carbonate structure itself can participate in hydrogen bonding through its carbonyl oxygen, a key interaction in many ligand-receptor binding events. The combination of the rigid five-membered ring and the polar carbonate group provides a defined spatial arrangement of these interaction points.

The potential of 4,4-difluoro-1,3-dioxolan-2-one as a pharmacophore can be systematically explored through computational and synthetic approaches. In silico modeling can be used to predict its binding modes with various biological targets. Synthetic efforts can then focus on incorporating this scaffold into a diverse range of molecular architectures to generate libraries of compounds for biological screening.

Table 1: Potential Pharmacophoric Features of 1,3-Dioxolan-2-one, 4,4-difluoro-

| Feature | Description | Potential Role in Molecular Design |

| Gem-Difluoro Group | Two fluorine atoms attached to the same carbon. | Bioisostere for carbonyl or hydroxyl groups; enhances metabolic stability and binding affinity. nih.govacs.org |

| Cyclic Carbonate | A five-membered ring containing a carbonate functional group. | Provides a rigid scaffold and hydrogen bond acceptors (carbonyl oxygens). |

| Dipole Moment | The molecule possesses a significant dipole moment due to the electronegative fluorine and oxygen atoms. | Influences solubility and long-range electrostatic interactions with biological targets. |

Enzyme Inhibition Studies at a Molecular Level

The molecular structure of 1,3-dioxolan-2-one, 4,4-difluoro- suggests its potential as a substrate or inhibitor for certain classes of enzymes. The cyclic carbonate functionality and the gem-difluoro group are key determinants of its potential interactions with enzyme active sites.

Enzymatic hydrolysis of organic cyclic carbonates has been observed. nih.gov For instance, a rat liver enzyme has been shown to catalyze the ring-opening of ethylene (B1197577) carbonate. nih.gov This suggests that 4,4-difluoro-1,3-dioxolan-2-one could be recognized by and interact with the active sites of hydrolases, such as esterases or amidases. The mechanism of such an interaction would likely involve nucleophilic attack on the carbonyl carbon of the carbonate by a residue in the enzyme's active site, such as serine or cysteine. This could lead to the formation of a covalent adduct, resulting in temporary or irreversible inhibition of the enzyme.

The presence of the gem-difluoro group at the position adjacent to the ester linkage is expected to significantly influence its susceptibility to enzymatic hydrolysis. The strong electron-withdrawing effect of the fluorine atoms would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the steric bulk of the fluorine atoms might hinder the approach of the nucleophile.